molecular formula C5H6N2S2 B7772246 6-methylpyrimidine-2,4-dithiol

6-methylpyrimidine-2,4-dithiol

Cat. No.: B7772246
M. Wt: 158.2 g/mol
InChI Key: CQOAJLIZQSKDFC-UHFFFAOYSA-N
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Description

The compound with the identifier “6-methylpyrimidine-2,4-dithiol” is known as a key component in various biochemical assays. It is primarily used in research settings to measure specific enzymatic activities, such as the activity of poly (ADP-ribose) polymerase 1 (PARP1). This compound is crucial for understanding the biochemical pathways and mechanisms involved in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-methylpyrimidine-2,4-dithiol involves several synthetic steps. The key steps include the synthesis of the core structure, followed by functionalization to introduce specific groups that enhance its activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The industrial production methods are designed to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methylpyrimidine-2,4-dithiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

6-methylpyrimidine-2,4-dithiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: It is used in biochemical assays to measure enzymatic activities and understand cellular processes.

    Medicine: It is used in drug discovery and development to screen for potential therapeutic compounds.

    Industry: It is used in the production of various biochemical products and as a quality control standard in manufacturing processes.

Mechanism of Action

The mechanism of action of 6-methylpyrimidine-2,4-dithiol involves its interaction with specific molecular targets, such as enzymes. For example, in the case of PARP1, this compound binds to the enzyme and inhibits its activity, preventing the addition of poly (ADP-ribose) to target proteins. This inhibition can affect various cellular processes, including DNA repair and cell death pathways.

Comparison with Similar Compounds

6-methylpyrimidine-2,4-dithiol is unique in its specific activity and selectivity for certain enzymes. Similar compounds include other PARP inhibitors, such as olaparib and rucaparib. These compounds share similar mechanisms of action but differ in their chemical structures and specificities. This compound is often preferred in research settings due to its high purity and well-characterized activity.

List of Similar Compounds

  • Olaparib
  • Rucaparib
  • Niraparib
  • Talazoparib

Properties

IUPAC Name

6-methylpyrimidine-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAJLIZQSKDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.